1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one
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Overview
Description
1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Addition of Propenyl Group: The propenyl group can be added via an acylation reaction using acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-(4-Thiazolyl)Benzimidazole: Lacks the propenyl group but contains the thiazole ring.
1-(1-oxo-2-propenyl)Benzimidazole: Contains the propenyl group but lacks the thiazole ring.
Uniqueness
1H-Benzimidazole, 1-(1-oxo-2-propenyl)-2-(4-thiazolyl)- is unique due to the combination of the benzimidazole core, thiazole ring, and propenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65993-01-3 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
1-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H9N3OS/c1-2-12(17)16-11-6-4-3-5-9(11)15-13(16)10-7-18-8-14-10/h2-8H,1H2 |
InChI Key |
GLNBZGLFAKYGGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C2=CC=CC=C2N=C1C3=CSC=N3 |
Origin of Product |
United States |
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